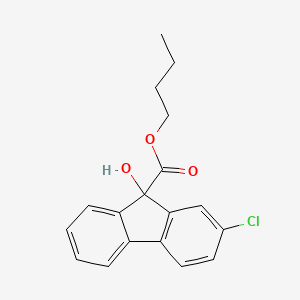![molecular formula C8H3F3O3 B13710337 2,2,6-Trifluorobenzo[d][1,3]dioxole-5-carbaldehyde](/img/structure/B13710337.png)
2,2,6-Trifluorobenzo[d][1,3]dioxole-5-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,6-Trifluorobenzo[d][1,3]dioxole-5-carbaldehyde is a fluorinated aromatic compound that features a dioxole ring fused with a benzene ring. The presence of trifluoromethyl groups imparts unique chemical properties, making it a valuable compound in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,6-Trifluorobenzo[d][1,3]dioxole-5-carbaldehyde typically involves the fluorination of benzo[d][1,3]dioxole derivatives. One common method includes the reaction of benzo[d][1,3]dioxole with trifluoromethylating agents under controlled conditions. The reaction is often carried out in the presence of catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process is optimized to ensure safety, efficiency, and minimal environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
2,2,6-Trifluorobenzo[d][1,3]dioxole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: 2,2,6-Trifluorobenzo[d][1,3]dioxole-5-carboxylic acid.
Reduction: 2,2,6-Trifluorobenzo[d][1,3]dioxole-5-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2,2,6-Trifluorobenzo[d][1,3]dioxole-5-carbaldehyde has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the development of fluorinated probes for imaging and diagnostic purposes.
Medicine: Investigated for its potential use in drug discovery and development, particularly in designing fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2,2,6-Trifluorobenzo[d][1,3]dioxole-5-carbaldehyde involves its interaction with various molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is exploited in drug design to improve the bioavailability and efficacy of pharmaceuticals.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2-Difluorobenzo[d][1,3]dioxole-5-carbaldehyde
- 2,2,6-Trifluorobenzo[d][1,3]dioxole-5-carboxylic acid
Uniqueness
2,2,6-Trifluorobenzo[d][1,3]dioxole-5-carbaldehyde is unique due to the presence of three fluorine atoms, which significantly alter its chemical and physical properties compared to its difluorinated counterparts. This makes it particularly valuable in applications requiring high stability and reactivity.
Propriétés
Formule moléculaire |
C8H3F3O3 |
|---|---|
Poids moléculaire |
204.10 g/mol |
Nom IUPAC |
2,2,6-trifluoro-1,3-benzodioxole-5-carbaldehyde |
InChI |
InChI=1S/C8H3F3O3/c9-5-2-7-6(1-4(5)3-12)13-8(10,11)14-7/h1-3H |
Clé InChI |
RHZWYHDLCNTMTL-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=CC2=C1OC(O2)(F)F)F)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Boc-3-[1-oxo-4-(2-propynyloxy)-2-isoindolinyl]piperidine-2,6-dione](/img/structure/B13710257.png)
![5-[4-[1-[4-[(1,3-dioxo-2-benzofuran-5-yl)oxy]phenyl]cyclohexyl]phenoxy]-2-benzofuran-1,3-dione](/img/structure/B13710264.png)






![7-Chloro-5H-indeno[1,2-d]pyrimidin-2-amine](/img/structure/B13710322.png)





